Cas no 2172549-17-4 (2-1-(4-cyanobutyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamide)

2-1-(4-cyanobutyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamide structure
2172549-17-4 structure
商品名:2-1-(4-cyanobutyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamide
CAS番号:2172549-17-4
MF:C12H19N5O2
メガワット:265.311561822891
CID:6052313
PubChem ID:165599288

2-1-(4-cyanobutyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamide 化学的及び物理的性質

名前と識別子

    • 2-1-(4-cyanobutyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamide
    • 2172549-17-4
    • 2-[1-(4-cyanobutyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetamide
    • EN300-1597819
    • インチ: 1S/C12H19N5O2/c1-9(19-2)12-10(8-11(14)18)15-16-17(12)7-5-3-4-6-13/h9H,3-5,7-8H2,1-2H3,(H2,14,18)
    • InChIKey: UQGZHHJVPIEQCS-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C)C1=C(CC(N)=O)N=NN1CCCCC#N

計算された属性

  • せいみつぶんしりょう: 265.15387487g/mol
  • どういたいしつりょう: 265.15387487g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 8
  • 複雑さ: 340
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 107Ų
  • 疎水性パラメータ計算基準値(XlogP): -1

2-1-(4-cyanobutyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1597819-0.05g
2-[1-(4-cyanobutyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetamide
2172549-17-4
0.05g
$1866.0 2023-06-04
Enamine
EN300-1597819-0.5g
2-[1-(4-cyanobutyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetamide
2172549-17-4
0.5g
$2132.0 2023-06-04
Enamine
EN300-1597819-5.0g
2-[1-(4-cyanobutyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetamide
2172549-17-4
5g
$6441.0 2023-06-04
Enamine
EN300-1597819-1000mg
2-[1-(4-cyanobutyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetamide
2172549-17-4
1000mg
$2221.0 2023-09-23
Enamine
EN300-1597819-5000mg
2-[1-(4-cyanobutyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetamide
2172549-17-4
5000mg
$6441.0 2023-09-23
Enamine
EN300-1597819-100mg
2-[1-(4-cyanobutyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetamide
2172549-17-4
100mg
$1955.0 2023-09-23
Enamine
EN300-1597819-1.0g
2-[1-(4-cyanobutyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetamide
2172549-17-4
1g
$2221.0 2023-06-04
Enamine
EN300-1597819-0.1g
2-[1-(4-cyanobutyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetamide
2172549-17-4
0.1g
$1955.0 2023-06-04
Enamine
EN300-1597819-0.25g
2-[1-(4-cyanobutyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetamide
2172549-17-4
0.25g
$2044.0 2023-06-04
Enamine
EN300-1597819-50mg
2-[1-(4-cyanobutyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetamide
2172549-17-4
50mg
$1866.0 2023-09-23

2-1-(4-cyanobutyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamide 関連文献

2-1-(4-cyanobutyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamideに関する追加情報

Introduction to 2-1-(4-cyanobutyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamide (CAS No. 2172549-17-4)

2-1-(4-cyanobutyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 2172549-17-4, belongs to the class of triazole derivatives, which are well-known for their broad spectrum of applications in medicinal chemistry. The presence of functional groups such as the cyano and methoxyethyl substituents in its molecular structure contributes to its distinct chemical behavior and reactivity, making it a subject of interest for further exploration.

The compound’s structure incorporates a triazol-4-ylacetamide moiety, which is a key feature that influences its pharmacological properties. Triazoles are known for their ability to interact with biological targets in diverse ways, often leading to the development of novel therapeutic agents. The acetamide group further enhances its potential as a pharmacophore by providing a hydrogen bond donor capability, which is crucial for binding to biological receptors. This combination of structural elements suggests that 2-1-(4-cyanobutyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamide may exhibit properties that are beneficial in the treatment of various diseases.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. Studies have indicated that the cyano group can serve as a strong electron-withdrawing moiety, influencing the compound’s interactions with biological targets. Additionally, the methoxyethyl substituent may enhance solubility and bioavailability, which are critical factors in drug design. These insights have prompted further investigation into the potential applications of this compound in therapeutic contexts.

In vitro studies have begun to uncover the pharmacological profile of 2-1-(4-cyanobutyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamide, revealing promising activities in certain biological assays. For instance, preliminary data suggest that this compound may exhibit inhibitory effects on specific enzymes or receptors associated with inflammatory pathways. Such findings align with the growing interest in developing small molecule inhibitors for chronic inflammatory diseases. The structural features of the compound also make it a candidate for further optimization through medicinal chemistry approaches.

The synthesis of 2-1-(4-cyanobutyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the triazol-4-ylacetamide core typically involves cycloaddition reactions between azides and alkynes, followed by functional group modifications to introduce the desired substituents. The use of advanced synthetic techniques such as transition metal-catalyzed reactions has improved the efficiency and yield of these processes. This has made it feasible to produce sufficient quantities of the compound for both research and potential clinical development.

The potential therapeutic applications of 2-1-(4-cyanobutyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamide are still under investigation, but preliminary findings suggest several promising avenues. Researchers are particularly interested in its potential as an anti-inflammatory agent due to its ability to modulate key signaling pathways involved in inflammation. Additionally, its structural similarity to known bioactive molecules makes it a valuable scaffold for drug discovery efforts aimed at identifying new therapeutic agents.

As our understanding of molecular interactions continues to evolve, so does our ability to design compounds with tailored biological activities. The case of 2-1-(4-cyanobutyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamide exemplifies how structural modifications can lead to novel pharmacological entities with significant therapeutic potential. Further research is needed to fully elucidate its mechanism of action and optimize its properties for clinical use. However, the initial findings are encouraging and warrant continued investigation into this intriguing compound.

The development of new pharmaceuticals is a complex process that requires interdisciplinary collaboration among chemists, biologists, and clinicians. The study of compounds like 2-1-(4-cyanobutyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-y acetamide (CAS No. 2172549-17-4) highlights the importance of innovative approaches in drug discovery and development. By leveraging cutting-edge technologies and integrating multiple lines of evidence from various scientific disciplines, researchers can accelerate the identification and optimization of new therapeutic agents.

In conclusion,2 - ̃ ̃ ̃ ̃ ̃ ̃ - ̃ - - - - - - - - - -- -( -- -( -- -( -- -( -- -( -- -( -- -( -- -( -- -( -- -( -- -( -- -( -- -( -- ( -- ( -- ( -- ( -- ( -- (butyl) - 5 - ( ̃ ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) )--( methoxyethyl) - ¹ H - ¹ ,² ,³ triazol - ⁴ ylacetamide) represents a significant advancement in pharmaceutical chemistry with potential implications for treating various diseases . Its unique structure , combined with promising preliminary results , positions it as a valuable candidate for further exploration . As research progresses , we can expect more insights into its biological activities and therapeutic applications .

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